Musellarin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

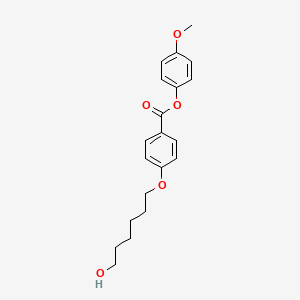

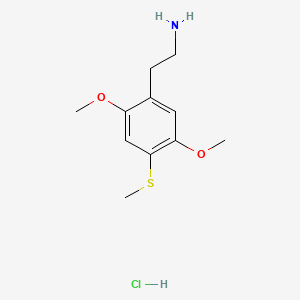

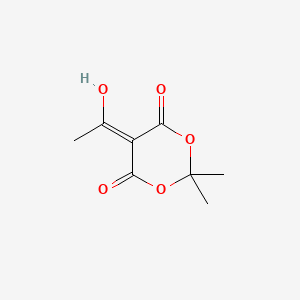

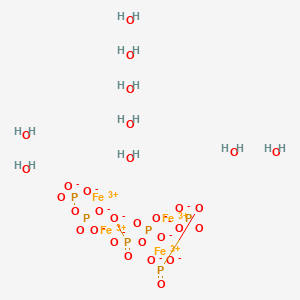

Musellarin B is a rare bicyclic diarylheptanoid compound isolated from the aerial parts of the monotypic plant, Musella lasiocarpaThis compound has garnered significant attention due to its cytotoxic properties against various human tumor cell lines, making it a promising candidate for cancer research .

Aplicaciones Científicas De Investigación

Musellarin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mecanismo De Acción

Target of Action

Musellarin B, a diarylheptanoid derivative, has been found to exhibit cytotoxicity towards several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 . These cell lines represent a variety of cancers, suggesting that this compound may have broad-spectrum anticancer activity.

Mode of Action

It is known to be cytotoxic, indicating that it likely interacts with cellular components in a way that inhibits cell growth or induces cell death

Biochemical Pathways

This compound is a type of diarylheptanoid (DH), a class of compounds that have been shown to exhibit diverse pharmacological activities . DHs are suggested to serve as precursors in the biosynthesis of phenylphenalenones (PPs), complex phenolic natural products that play an important role in the natural defense system of banana species (Musaceae) against multiple pathogens . The biosynthetic pathways for the formation of PPs and DHs are still being investigated .

Result of Action

This compound has been found to exhibit cytotoxic effects on several human tumor cell lines . This suggests that the compound may interfere with cellular processes in a way that inhibits cell growth or induces cell death.

Action Environment

As a natural product derived from the seed coats of musella lasiocarpa, the chinese dwarf banana , it is likely that factors such as temperature, pH, and light exposure could potentially affect its stability and activity

Análisis Bioquímico

Biochemical Properties

Musellarin B, as a diarylheptanoid, features the structural motif of a seven-carbon linkage of two aromatic rings . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been found to significantly influence cell function. It has shown moderate cytotoxicity against several cancer cell lines, including HL-60, SMMC-7721, and A-549 . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Musellarin B involves several key steps, including the Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization. The final stage of synthesis typically involves the Heck coupling of aryldiazonium salts to introduce the aryl group in a 2,6-trans fashion .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes. The synthesis involves complex organic reactions that require precise control of reaction conditions and the use of specialized reagents .

Análisis De Reacciones Químicas

Types of Reactions: Musellarin B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include meta-chloroperbenzoic acid and N-bromosuccinimide.

Reduction: Zinc in acetic acid is often used for reductive deoxygenation.

Substitution: Aryldiazonium salts are used in Heck coupling reactions to introduce aryl groups.

Major Products: The major products formed from these reactions include various quinone derivatives, alcohols, and substituted aromatic compounds .

Comparación Con Compuestos Similares

Musellarin B is part of a family of diarylheptanoids, which includes similar compounds such as Musellarin A, Musellarin C, Musellactone, and Neuchromenin. These compounds share a similar bicyclic skeleton but differ in their functional groups and specific chemical structures .

Uniqueness:

Musellarin A: Similar structure but lacks some of the functional groups present in this compound.

Musellarin C: Shares the same molecular formula as this compound but differs in the arrangement of functional groups.

Musellactone: Contains a different core structure with a lactone ring.

Neuchromenin: Features a different arrangement of aromatic rings and functional groups.

This compound stands out due to its specific cytotoxic properties and the unique arrangement of its functional groups, making it a valuable compound for further research and potential therapeutic applications .

Propiedades

IUPAC Name |

(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKMOHZJLHPQOV-ZMYBRWDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/new.no-structure.jpg)

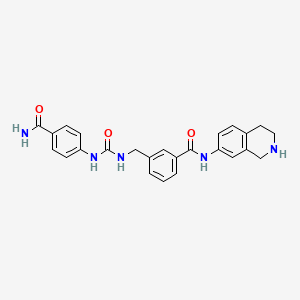

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)